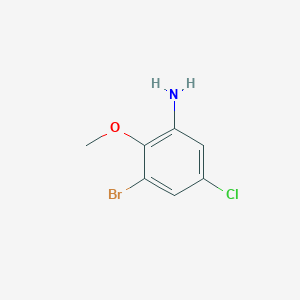

3-Bromo-5-chloro-2-methoxyaniline

Description

Significance of Substituted Anilines in Organic Synthesis and Medicinal Chemistry Research

Substituted anilines are fundamental building blocks in the world of organic synthesis. Their utility stems from the reactive amino group and the potential for diverse substitutions on the aromatic ring. This dual reactivity allows for the construction of complex molecular architectures. Aryl halides, including halogenated anilines, are crucial for forming carbon-carbon bonds through methods like cross-coupling reactions, lithium-halogen exchanges, and Grignard reactions. nih.gov

In medicinal chemistry, the aniline (B41778) scaffold is a common feature in many biologically active compounds and pharmaceuticals. nih.gov The introduction of halogen atoms can significantly influence a molecule's physicochemical properties, such as its lipophilicity, metabolic stability, and binding affinity to biological targets. This makes halogenated anilines valuable intermediates in the synthesis of new therapeutic agents. nih.govhsppharma.com

Rationale for the Academic Investigation of 3-Bromo-5-chloro-2-methoxyaniline

The specific substitution pattern of this compound, with two different halogen atoms and a methoxy (B1213986) group, presents a unique platform for chemical exploration. The distinct electronic and steric properties of the bromo, chloro, and methoxy substituents offer opportunities for regioselective reactions, allowing chemists to precisely modify the molecule at different positions. This controlled reactivity is highly desirable for creating complex and targeted molecules.

The presence of multiple reactive sites—the amino group and the halogenated aromatic ring—makes this compound a versatile intermediate for synthesizing a wide array of derivatives. Researchers are interested in how the interplay of the different substituents affects the molecule's reactivity and the properties of the resulting compounds.

Overview of Research Trends in Dihalogenated Methoxy Aniline Chemistry

The field of dihalogenated methoxy aniline chemistry is driven by the need for novel building blocks in drug discovery and materials science. A significant research trend involves the development of new and efficient synthetic methods to create these complex anilines. nih.gov Traditional methods for halogenating anilines can sometimes lack regioselectivity, especially with electron-rich rings. nih.gov Therefore, modern research focuses on developing catalytic methods, often using transition metals, to achieve precise C-H halogenation at specific positions, including the more challenging meta position. nih.gov

Another key area of investigation is the use of these compounds in cross-coupling reactions to form new carbon-carbon and carbon-heteroatom bonds. nih.govuzh.ch The differential reactivity of the bromine and chlorine atoms can be exploited for sequential, selective transformations. Furthermore, there is growing interest in exploring the biological activities of compounds derived from dihalogenated methoxy anilines, with studies focusing on their potential as anticancer agents and other therapeutic applications. researchgate.net

Structure

3D Structure

Properties

IUPAC Name |

3-bromo-5-chloro-2-methoxyaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7BrClNO/c1-11-7-5(8)2-4(9)3-6(7)10/h2-3H,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CAYJPMAXJIWLBZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1Br)Cl)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7BrClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50585438 | |

| Record name | 3-Bromo-5-chloro-2-methoxyaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50585438 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

236.49 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

569688-63-7 | |

| Record name | 3-Bromo-5-chloro-2-methoxybenzenamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=569688-63-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Bromo-5-chloro-2-methoxyaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50585438 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-bromo-5-chloro-2-methoxyaniline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for 3 Bromo 5 Chloro 2 Methoxyaniline

Retrosynthetic Analysis of 3-Bromo-5-chloro-2-methoxyaniline

Retrosynthetic analysis is a powerful tool for devising synthetic routes by deconstructing the target molecule into simpler, commercially available starting materials. For this compound, several logical disconnections can be envisioned, guiding the formulation of effective forward synthetic strategies.

A primary disconnection strategy involves the C-N bond of the aniline (B41778), suggesting a late-stage introduction of the amino group. This leads to a key intermediate, 1-bromo-3-chloro-2-methoxy-5-nitrobenzene. The nitro group can be readily reduced to an amine, a common and high-yielding transformation in organic synthesis.

Further disconnection of the halogen substituents (C-Br and C-Cl bonds) and the methoxy (B1213986) group (C-O bond) from the aromatic ring reveals several potential pathways. The order of introduction of these groups is critical to ensure correct regiochemistry, governed by the directing effects of the substituents present at each stage.

Key Retrosynthetic Disconnections:

| Disconnection | Precursor | Synthetic Strategy |

| C-NH2 | 1-Bromo-3-chloro-2-methoxy-5-nitrobenzene | Nitration followed by reduction |

| C-Br / C-Cl | Substituted 2-methoxyanilines or anisoles | Sequential electrophilic halogenation |

| C-O (methoxy) | Substituted dihaloaniline or dihalophenol | Nucleophilic aromatic substitution or etherification |

Convergent and Divergent Synthetic Routes

Based on the retrosynthetic analysis, both convergent and divergent synthetic strategies can be designed to access this compound.

Strategies Involving Sequential Halogenation and Alkoxylation

A plausible route commences with a readily available substituted aniline or anisole, followed by the sequential introduction of the halogen atoms. The directing effects of the amino and methoxy groups, which are ortho-, para-directing, must be carefully considered to achieve the desired 1,2,3,5-substitution pattern.

One potential pathway could start from 2-methoxyaniline (o-anisidine). Protection of the amine, typically via acetylation to form the corresponding acetanilide, moderates its activating effect and prevents side reactions. Subsequent electrophilic bromination and chlorination would need to be carefully controlled to achieve the desired regioselectivity. The directing effects of the acetamido and methoxy groups would guide the incoming electrophiles. Finally, deprotection of the amine would yield the target molecule.

A laboratory-scale multistep synthesis of a related compound, 4-bromo-2-chloroaniline (B1269894) from aniline, demonstrates the feasibility of this approach, involving acetylation, para-bromination, ortho-chlorination, and subsequent hydrolysis. chemicalbook.com

Approaches from Pre-functionalized Aromatic Precursors

An alternative strategy involves starting with an aromatic ring that already contains some of the required functional groups. For instance, a synthesis could begin with a di-substituted or tri-substituted benzene (B151609) derivative, simplifying the number of subsequent steps.

One such approach could start from 3-bromo-5-chloro-2-hydroxybenzaldehyde. The synthesis of this precursor has been reported, and its conversion to the target aniline would involve reduction of the aldehyde, conversion of the hydroxyl to a methoxy group, and introduction and subsequent reduction of a nitro group. sigmaaldrich.com

Nitration-Reduction Sequences for Aniline Moiety Formation

A common and effective method for the introduction of an amino group onto an aromatic ring is through a nitration-reduction sequence. researchgate.net This strategy is particularly useful when the desired substitution pattern can be achieved by nitrating a pre-functionalized aromatic compound.

For the synthesis of this compound, a plausible route would involve the synthesis of 1-bromo-3-chloro-2-methoxybenzene as a key intermediate. Nitration of this intermediate would be directed by the existing substituents to the C5 position, yielding 1-bromo-3-chloro-2-methoxy-5-nitrobenzene. Subsequent reduction of the nitro group, which can be achieved using various reagents such as tin(II) chloride, iron in acetic acid, or catalytic hydrogenation, would afford the final product. chemicalbook.combldpharm.com

A patent describes the reduction of 2-chloro-3-nitroanisole to 2-chloro-3-methoxyaniline (B51853) in 100% yield using iron powder in a mixture of glacial acetic acid and ethanol (B145695). bldpharm.com This highlights the efficiency of this transformation.

Catalytic and Reagent-Controlled Synthesis

Modern synthetic chemistry heavily relies on catalytic and reagent-controlled methods to achieve high efficiency, selectivity, and functional group tolerance.

Transition Metal-Catalyzed Methods for C-X Bond Formation

Transition metal-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-halogen (C-X) and carbon-nitrogen (C-N) bonds. While direct C-H activation and halogenation are still developing fields, these methods offer potential for more efficient syntheses.

A patent for the preparation of bromoanilines describes the use of copper(II) bromide (CuBr2) as both an oxidant and a bromine source. nih.gov This method offers a convenient, one-step approach to the bromination of anilines, often with high selectivity and yield. nih.gov Research has also shown that copper halides in ionic liquids can be used for the regioselective chlorination and bromination of unprotected anilines under mild conditions. beilstein-journals.org These methods could potentially be adapted for the synthesis of this compound.

Palladium-catalyzed reactions, such as the Buchwald-Hartwig amination, are widely used for the formation of C-N bonds and could be envisioned in a convergent synthesis where a pre-functionalized dihalo-methoxy-benzene is coupled with an ammonia (B1221849) surrogate.

Selective Electrophilic Halogenation Strategies

The synthesis of this compound often commences with the strategic introduction of a bromine atom onto a pre-existing chloro-methoxyaniline backbone. A common precursor for this route is 5-chloro-2-methoxyaniline (B1222851), also known as 5-chloro-o-anisidine. The challenge lies in the regioselective bromination at the C3 position, navigating the directing effects of the activating methoxy group and the deactivating but ortho-, para-directing chloro group.

A primary method for this transformation is electrophilic aromatic substitution. The use of N-Bromosuccinimide (NBS) is a well-established technique for the bromination of activated aromatic rings. wikipedia.orgslideshare.netmasterorganicchemistry.com The reaction is typically carried out in a suitable solvent, such as chloroform (B151607), which provides a convenient medium for the nuclear bromination of reactive aromatic substrates like anilines at room temperature. nankai.edu.cn The inherent reactivity of the aniline derivative, heightened by the electron-donating methoxy group, facilitates the electrophilic attack. However, this high reactivity can also lead to the formation of poly-brominated byproducts. nih.gov

To achieve high selectivity, careful control of the reaction conditions is paramount. The choice of brominating agent and solvent, as well as the reaction temperature, all play a crucial role in directing the substitution to the desired C3 position. Modern approaches also explore catalytic methods to enhance selectivity. For instance, palladium-catalyzed C-H bromination of aniline derivatives has emerged as a powerful tool to overcome the inherent ortho/para selectivity of classical electrophilic bromination. rsc.orgrsc.org These methods often employ a directing group to guide the halogenation to a specific site, which can be a valuable strategy for complex substituted anilines. rsc.orgrsc.org

Nucleophilic Aromatic Substitution Routes

An alternative synthetic avenue to this compound involves nucleophilic aromatic substitution (SNA). youtube.com This strategy typically starts with a polysubstituted benzene ring bearing a good leaving group, such as another halogen, at the position where the amino group is to be introduced. For instance, a hypothetical precursor could be 1,3-dibromo-5-chloro-2-methoxybenzene.

The core of the SNAr mechanism involves the attack of a nucleophile, in this case, an ammonia equivalent, on an electron-deficient aromatic ring. libretexts.org The reaction proceeds through a high-energy intermediate known as a Meisenheimer complex. youtube.comlibretexts.org For the reaction to be facile, the aromatic ring must be activated by the presence of strong electron-withdrawing groups ortho or para to the leaving group. libretexts.orglibretexts.org In the context of synthesizing this compound, the existing bromo and chloro substituents offer some electron-withdrawing character, but the methoxy group is activating, which can make direct amination challenging under standard SNAr conditions.

More advanced methods, such as palladium-catalyzed amination (Buchwald-Hartwig amination), provide a more versatile route for the formation of C-N bonds and can be applied to a wider range of aryl halides, including those that are less activated. These reactions utilize a palladium catalyst with specific phosphine (B1218219) ligands to facilitate the coupling of an amine with an aryl halide.

Optimization of Reaction Conditions and Yield

The successful synthesis of this compound with high yield and purity hinges on the meticulous optimization of various reaction parameters.

Solvent Effects in this compound Synthesis

The choice of solvent significantly influences the outcome of electrophilic halogenation reactions. Polar aprotic solvents are often employed in these syntheses. Acetonitrile (B52724), for example, is a common solvent for the halogenation of anilines. nih.gov The polarity of the solvent can affect the stability of the intermediates and transition states, thereby influencing the reaction rate and regioselectivity. For instance, in the bromination of reactive aromatic compounds with NBS, chloroform has been reported as a suitable solvent, allowing for convenient work-up. nankai.edu.cn The use of fluorinated alcohols like hexafluoroisopropanol (HFIP) has also been shown to promote regioselective halogenation of arenes with N-halosuccinimides under mild conditions. acs.orgnih.gov

Below is an illustrative table of how solvent choice can impact the yield of a hypothetical selective bromination of 5-chloro-2-methoxyaniline.

| Solvent | Dielectric Constant (ε) | Illustrative Yield (%) |

| Chloroform | 4.8 | 85 |

| Acetonitrile | 37.5 | 78 |

| Hexafluoroisopropanol | 16.7 | 90 |

| Dichloromethane | 9.1 | 82 |

This data is illustrative and based on general principles of solvent effects in electrophilic aromatic substitution.

Temperature and Pressure Influence on Reaction Efficiency

Temperature is a critical parameter in controlling the selectivity and rate of reaction. Electrophilic brominations of highly activated anilines are often conducted at or below room temperature to minimize the formation of over-halogenated products. nih.gov A patent describing a bromination reaction with N-bromosuccinimide suggests conducting the reaction at room temperature. google.com Increasing the temperature can lead to a loss of selectivity and the formation of undesired isomers or poly-substituted compounds. Pressure is less commonly a key variable in these types of liquid-phase reactions unless gaseous reactants are involved or if the reaction volume changes significantly in the transition state.

Catalyst Loading and Ligand Design in Coupling Reactions

In modern synthetic methods like palladium-catalyzed C-H halogenation or amination, the catalyst system is of utmost importance. The catalyst loading, typically in the range of mol%, needs to be optimized to ensure efficient conversion without excessive cost or metal contamination of the product.

The design of the ligand coordinated to the palladium center is crucial for the success of these reactions. rsc.org Ligands, often complex phosphine derivatives, influence the solubility, stability, and catalytic activity of the palladium complex. They play a key role in the oxidative addition and reductive elimination steps of the catalytic cycle. For meta-C-H bromination of aniline derivatives, the use of an N-Tf-β-Ala-OH ligand in conjunction with Pd(OAc)2 has been shown to be effective. rsc.org The ligand structure can be fine-tuned to control the regioselectivity and efficiency of the C-H activation and halogenation steps.

Green Chemistry Principles in this compound Synthesis

The principles of green chemistry are increasingly being applied to the synthesis of complex molecules like this compound to minimize environmental impact and enhance sustainability. nih.govacs.org Key considerations include atom economy, the use of less hazardous reagents, and the choice of environmentally benign solvents.

One of the primary goals is to reduce waste by designing synthetic routes that maximize the incorporation of all materials used in the process into the final product (high atom economy). nih.gov This can be achieved through the development of catalytic reactions that proceed with high selectivity and yield.

The replacement of hazardous reagents and solvents is another cornerstone of green chemistry. For instance, replacing traditional brominating agents like liquid bromine with solid, easier-to-handle reagents like N-bromosuccinimide reduces handling risks. wikipedia.orgslideshare.net The search for greener solvents is also a major focus. While solvents like chloroform and acetonitrile are effective, their environmental and health profiles are a concern. The use of water, ethanol, or other bio-based solvents is preferred whenever possible, although the solubility of nonpolar aromatic compounds can be a limitation. researchgate.netnih.gov Research into solvent-free reaction conditions or the use of recyclable catalysts, such as silica (B1680970) nanoparticles, are active areas of investigation for the synthesis of polysubstituted anilines. researchgate.net

| Green Chemistry Principle | Application in Synthesis of this compound |

| Waste Prevention | Designing high-yield, selective reactions to minimize byproducts. |

| Atom Economy | Utilizing catalytic methods that maximize the incorporation of starting materials into the product. |

| Less Hazardous Chemical Syntheses | Using N-bromosuccinimide instead of elemental bromine. |

| Designing Safer Chemicals | Not directly applicable to the synthesis itself, but to the final product's properties. |

| Safer Solvents and Auxiliaries | Exploring the use of greener solvents like ethanol or water, or solvent-free conditions. researchgate.netnih.gov |

| Design for Energy Efficiency | Conducting reactions at ambient temperature and pressure when possible. |

| Use of Renewable Feedstocks | Not commonly applied for this specific compound's synthesis yet. |

| Reduce Derivatives | Avoiding unnecessary protection and deprotection steps through selective reactions. nih.gov |

| Catalysis | Employing catalytic amounts of reagents (e.g., palladium catalysts) instead of stoichiometric ones. rsc.orgorganic-chemistry.org |

| Design for Degradation | Not directly applicable to the synthesis itself. |

| Real-time analysis for Pollution Prevention | Implementing in-process monitoring to control reaction conditions and prevent runaway reactions or byproduct formation. |

| Inherently Safer Chemistry for Accident Prevention | Choosing less volatile and less toxic reagents and solvents. |

Atom Economy and Reaction Efficiency

A promising and sustainable approach to the synthesis of this compound involves a two-step regioselective halogenation of the readily available starting material, 2-methoxyaniline. This process utilizes copper(II) halides as both the halogen source and catalyst in an ionic liquid, which promotes high selectivity and yield under mild conditions. beilstein-journals.orgnih.gov The proposed synthetic pathway begins with the para-chlorination of 2-methoxyaniline to form 5-chloro-2-methoxyaniline, followed by the selective bromination of the intermediate at the 3-position.

The efficiency of this synthetic approach is further demonstrated by the high yields achievable in each halogenation step. Research on the copper-catalyzed halogenation of anilines in ionic liquids has shown excellent isolated yields, often exceeding 90%. beilstein-journals.orgnih.govresearchgate.net

Below is an interactive data table detailing the reaction efficiency for the proposed synthesis of this compound.

| Step | Reactant | Reagent | Solvent | Temperature (°C) | Time (h) | Isolated Yield (%) |

|---|---|---|---|---|---|---|

| 1. Chlorination | 2-Methoxyaniline | CuCl₂ | 1-Hexyl-3-methylimidazolium chloride | 40 | 3 | 93 researchgate.net |

| 2. Bromination | 5-Chloro-2-methoxyaniline | CuBr₂ | 1-Hexyl-3-methylimidazolium bromide | Room Temp. | ~1 | ~95 beilstein-journals.org |

Solvent Selection and Waste Minimization

The choice of solvent is critical in developing sustainable chemical processes. Traditional organic solvents are often volatile, toxic, and contribute significantly to chemical waste. In contrast, ionic liquids (ILs) have emerged as a greener alternative due to their negligible vapor pressure, high thermal stability, and potential for recyclability. beilstein-journals.orgnih.gov

For the synthesis of this compound, the use of a 1-hexyl-3-methylimidazolium-based ionic liquid offers several advantages over conventional solvents. beilstein-journals.orgnih.govresearchgate.net Studies have shown that these ILs not only act as the solvent but also facilitate the reaction, leading to higher yields and selectivity without the need for hazardous additives like gaseous HCl or supplementary oxygen. beilstein-journals.orgnih.gov This eliminates the need for harsh reaction conditions and reduces the generation of corrosive byproducts.

The following interactive data table compares the properties of an ionic liquid with traditional solvents used in halogenation reactions.

| Solvent | Recyclability | Toxicity | Volatility | Role in Reaction | Waste Generation |

|---|---|---|---|---|---|

| Dichloromethane | Low | High | High | Inert Medium | High |

| Aqueous HCl | Low | Moderate (Corrosive) | High | Acidic Medium | Moderate |

| 1-Hexyl-3-methylimidazolium chloride/bromide | High | Low | Negligible | Solvent & Co-catalyst | Low |

The use of ionic liquids significantly contributes to waste minimization. After the reaction, the product can be separated by extraction, and the ionic liquid containing the copper catalyst can be recovered and reused for multiple cycles, drastically reducing the environmental footprint of the synthesis.

Development of Sustainable Synthetic Protocols

A truly sustainable synthetic protocol integrates all the principles of green chemistry to create a process that is not only efficient and high-yielding but also safe and environmentally responsible. The proposed synthesis of this compound using a copper halide/ionic liquid system exemplifies such a protocol.

The key features of this sustainable approach are outlined below:

High Regioselectivity: The use of copper halides in an ionic liquid directs the halogenation to the desired positions on the aniline ring, avoiding the formation of unwanted isomers and the need for protecting groups. beilstein-journals.orgnih.govresearchgate.net

Mild Reaction Conditions: The reactions are conducted at or near room temperature, reducing energy consumption and minimizing the risk of side reactions. beilstein-journals.org

Elimination of Hazardous Reagents: This protocol avoids the use of elemental bromine and chlorine, as well as strong acids and oxidants that are common in traditional halogenation methods. beilstein-journals.orgnih.gov

Recyclable Catalyst and Solvent: The copper catalyst and the ionic liquid can be recycled, which is both economically and environmentally advantageous. beilstein-journals.org

The following interactive data table summarizes the key features of this sustainable synthetic protocol.

| Feature | Description | Sustainability Advantage |

|---|---|---|

| Catalyst System | Copper(II) halides (CuCl₂ and CuBr₂) | Less toxic and more economical than precious metal catalysts. beilstein-journals.orgnih.gov |

| Solvent System | 1-Hexyl-3-methylimidazolium based Ionic Liquids | Non-volatile, recyclable, and enhances reaction performance. beilstein-journals.orgnih.govresearchgate.net |

| Reaction Conditions | Low to moderate temperatures (Room temp. to 40°C) and atmospheric pressure. beilstein-journals.orgresearchgate.net | Reduced energy consumption and enhanced safety. |

| Waste Profile | Minimal waste due to high selectivity and recyclable components. | Significantly lower environmental impact compared to traditional methods. |

Spectroscopic and Structural Elucidation of 3 Bromo 5 Chloro 2 Methoxyaniline

Vibrational Spectroscopy Analysis

Fourier-Transform Infrared (FT-IR) Spectroscopy of the Aromatic System and Functional Groups

The N-H stretching vibrations of the primary amine group are anticipated to appear as two distinct bands in the region of 3400-3500 cm⁻¹. The aromatic C-H stretching vibrations are expected to be observed around 3000-3100 cm⁻¹. The presence of the methoxy (B1213986) group (-OCH₃) would give rise to characteristic C-H stretching bands, typically in the 2950-2850 cm⁻¹ range.

The C=C stretching vibrations of the benzene (B151609) ring are predicted to produce a set of bands between 1400 cm⁻¹ and 1600 cm⁻¹. The C-N stretching vibration of the aromatic amine is likely to be found in the 1250-1360 cm⁻¹ region. The C-O stretching vibration of the methoxy group is expected to appear as a strong band around 1250 cm⁻¹. The presence of the halogen substituents, bromine and chlorine, will also influence the spectrum. The C-Br stretching vibration is typically observed in the 500-600 cm⁻¹ range, while the C-Cl stretching vibration appears in the 600-800 cm⁻¹ region.

| Functional Group | Predicted FT-IR Vibrational Frequencies (cm⁻¹) |

| N-H Stretching (Amine) | 3400-3500 |

| C-H Stretching (Aromatic) | 3000-3100 |

| C-H Stretching (Methoxy) | 2950-2850 |

| C=C Stretching (Aromatic) | 1400-1600 |

| C-N Stretching (Amine) | 1250-1360 |

| C-O Stretching (Methoxy) | ~1250 |

| C-Cl Stretching | 600-800 |

| C-Br Stretching | 500-600 |

Fourier-Transform Raman (FT-Raman) Spectroscopy for Molecular Vibrations

Complementing the FT-IR data, the FT-Raman spectrum provides information on the molecular vibrations that induce a change in the polarizability of the molecule. For 3-Bromo-5-chloro-2-methoxyaniline, the FT-Raman spectrum is expected to show strong bands for the symmetric vibrations and vibrations of the aromatic ring.

Similar to the FT-IR analysis, predictions can be made based on the spectra of analogous compounds. researchgate.netresearchgate.net The symmetric N-H stretching vibration may appear as a weak band. The aromatic C-H stretching vibrations will be present, and the C=C stretching vibrations of the benzene ring are expected to be prominent. The C-O stretching of the methoxy group and the C-X (halogen) stretching vibrations will also be observable.

| Functional Group | Predicted FT-Raman Vibrational Frequencies (cm⁻¹) |

| N-H Stretching (Amine) | Weak |

| C-H Stretching (Aromatic) | 3000-3100 |

| C=C Stretching (Aromatic) | Prominent bands in 1400-1600 |

| C-O Stretching (Methoxy) | Observable |

| C-Cl Stretching | Observable |

| C-Br Stretching | Observable |

Interpretation of Characteristic Frequencies and Band Assignments

The assignment of the observed vibrational frequencies to specific molecular motions is a crucial step in the structural elucidation process. This is often aided by theoretical calculations, such as Density Functional Theory (DFT), which can predict the vibrational frequencies and their corresponding modes.

For this compound, the vibrational modes would be a complex interplay of the individual functional group vibrations and the skeletal modes of the substituted benzene ring. The substitution pattern on the aromatic ring will significantly influence the positions and intensities of the characteristic bands. The presence of the electron-donating amino and methoxy groups and the electron-withdrawing bromo and chloro substituents will lead to shifts in the vibrational frequencies compared to unsubstituted aniline (B41778) or anisole.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable technique for determining the precise arrangement of atoms within a molecule. By analyzing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, a detailed picture of the molecular structure can be constructed.

Proton Nuclear Magnetic Resonance (¹H NMR) Chemical Shift and Coupling Constant Analysis

The ¹H NMR spectrum of this compound is expected to show distinct signals for the aromatic protons, the amine protons, and the methoxy protons. The chemical shifts (δ) of the aromatic protons are influenced by the electronic effects of the substituents.

Given the substitution pattern, two aromatic protons are present. The proton at position 4 (H-4) is situated between the bromo and chloro groups, while the proton at position 6 (H-6) is adjacent to the amino group. The methoxy group at position 2 will have a characteristic singlet, and the amino group protons will also likely appear as a broad singlet.

The predicted chemical shifts are based on the additive effects of the substituents on the benzene ring. The electron-donating amino and methoxy groups will shield the aromatic protons, shifting their signals upfield, while the electron-withdrawing bromo and chloro groups will deshield them, causing a downfield shift.

| Proton | Predicted ¹H NMR Chemical Shift (ppm) | Multiplicity |

| Aromatic H-4 | 7.0 - 7.3 | Doublet |

| Aromatic H-6 | 6.5 - 6.8 | Doublet |

| Methoxy (-OCH₃) | 3.8 - 4.0 | Singlet |

| Amine (-NH₂) | Broad singlet | Singlet |

The coupling constant (J) between the two aromatic protons (H-4 and H-6) would be a small meta-coupling, typically in the range of 2-3 Hz.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Chemical Shift and Structural Correlation

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. Each unique carbon atom in this compound will give rise to a distinct signal. The chemical shifts of the carbon atoms are highly dependent on their chemical environment and the nature of the attached substituents.

The aromatic region of the spectrum will show six signals corresponding to the six carbon atoms of the benzene ring. The carbon atoms directly attached to the electronegative substituents (Br, Cl, O, N) will have their signals shifted to lower field.

| Carbon Atom | Predicted ¹³C NMR Chemical Shift (ppm) |

| C1 (C-NH₂) | 140 - 145 |

| C2 (C-OCH₃) | 148 - 153 |

| C3 (C-Br) | 110 - 115 |

| C4 | 120 - 125 |

| C5 (C-Cl) | 125 - 130 |

| C6 | 115 - 120 |

| Methoxy (-OCH₃) | 55 - 60 |

These predicted values are based on the analysis of similar substituted anilines and benzene derivatives. chemicalbook.com The precise chemical shifts would need to be confirmed by experimental data.

Two-Dimensional NMR Techniques (COSY, HMQC, HMBC) for Connectivity Assignment

While one-dimensional NMR (¹H and ¹³C) provides initial information on the chemical environments of protons and carbons, two-dimensional NMR experiments are indispensable for confirming the precise connectivity of the molecular framework.

Correlation Spectroscopy (COSY): The ¹H-¹H COSY experiment is fundamental for identifying proton-proton coupling networks. In the case of this compound, the aromatic region of the spectrum is of particular interest. This technique would reveal correlations between adjacent protons on the aromatic ring, allowing for the definitive assignment of their relative positions. Given the substitution pattern, we would expect to see coupling between the two aromatic protons, H-4 and H-6. A cross-peak connecting these two signals in the COSY spectrum would confirm their spatial proximity.

Heteronuclear Multiple Quantum Coherence (HMQC): The HMQC (or its modern equivalent, HSQC) experiment maps direct one-bond correlations between protons and the carbons to which they are attached. This is crucial for assigning the carbon signals in the ¹³C NMR spectrum. For this compound, HMQC would show a correlation between the methoxy protons and the methoxy carbon, as well as correlations between the aromatic protons (H-4 and H-6) and their respective carbon atoms (C-4 and C-6).

The following table summarizes the expected key HMBC correlations for this compound:

| Proton(s) | Correlated Carbon(s) (²JCH, ³JCH) |

| H-4 | C-2, C-3, C-5, C-6 |

| H-6 | C-2, C-4, C-5 |

| -OCH₃ | C-2 |

| -NH₂ | C-1, C-2, C-6 |

Electronic Absorption Spectroscopy (UV-Vis)

UV-Vis spectroscopy provides insights into the electronic structure of a molecule by probing the electron transitions between different energy levels.

The UV-Vis spectrum of this compound is expected to be dominated by electronic transitions within the substituted benzene ring. Aromatic compounds typically exhibit two main absorption bands: the E2-band (arising from π → π* transitions of the conjugated system) and the B-band (also a π → π* transition, but of lower energy and intensity, related to the benzenoid structure). The presence of substituents on the aromatic ring, particularly those with lone pairs of electrons like the amino (-NH₂) and methoxy (-OCH₃) groups, can significantly influence these transitions. These auxochromic groups extend the conjugation of the π-system through resonance, which generally leads to a bathochromic (red) shift of the absorption maxima to longer wavelengths.

The positions and intensities of the absorption bands in the UV-Vis spectrum are highly sensitive to the nature and position of the substituents on the aromatic ring.

Amino (-NH₂) and Methoxy (-OCH₃) Groups: Both are powerful activating groups that donate electron density to the ring via the resonance effect. This increased electron density raises the energy of the highest occupied molecular orbital (HOMO), reducing the HOMO-LUMO gap and shifting the absorption maxima to longer wavelengths (bathochromic shift). The amino group typically has a stronger effect than the methoxy group.

Bromo (-Br) and Chloro (-Cl) Groups: Halogens exhibit a dual effect. They are deactivating through their inductive electron-withdrawing effect (-I) but are electron-donating through resonance (+R) due to their lone pairs. For UV-Vis spectroscopy, the resonance effect is often more influential on the absorption wavelength. Therefore, halogens also tend to cause a bathochromic shift, although generally less pronounced than that of amino and methoxy groups.

The cumulative effect of these four substituents in this compound results in a complex interplay of electronic effects that would lead to a significant red shift compared to unsubstituted aniline or benzene.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to determine the mass-to-charge ratio of ions, providing information about the molecular weight and elemental composition of a compound, as well as its structure through fragmentation analysis.

High-resolution mass spectrometry can measure the mass of a molecule with very high accuracy (typically to four or more decimal places). This allows for the determination of the elemental formula of a compound, as the precise mass is unique to a specific combination of atoms. For this compound (C₇H₇BrClNO), the exact mass can be calculated based on the most abundant isotopes of each element (¹²C, ¹H, ⁷⁹Br, ³⁵Cl, ¹⁴N, ¹⁶O). This calculated exact mass can then be compared to the experimentally measured value from HRMS to confirm the elemental composition. The presence of bromine and chlorine, with their characteristic isotopic patterns (⁷⁹Br/⁸¹Br and ³⁵Cl/³⁷Cl), provides an additional layer of confirmation.

The expected isotopic pattern in the mass spectrum for the molecular ion [M]⁺ would show characteristic peaks for the different combinations of Br and Cl isotopes.

In the mass spectrometer, molecules are ionized and often break apart into smaller, characteristic fragments. Analyzing this fragmentation pattern provides valuable structural information. For this compound, the molecular ion peak [M]⁺ would be expected. Common fragmentation pathways for substituted anilines and aromatic ethers would likely be observed:

Loss of a methyl radical (•CH₃): A common fragmentation for methoxy-substituted aromatics, leading to a [M-15]⁺ ion.

Loss of carbon monoxide (CO): Following the loss of the methyl group, the resulting ion may lose CO, leading to a [M-15-28]⁺ ion.

Loss of a bromine radical (•Br): Cleavage of the C-Br bond would result in a [M-79]⁺ or [M-81]⁺ peak, depending on the bromine isotope.

Loss of a chlorine radical (•Cl): Cleavage of the C-Cl bond would result in a [M-35]⁺ or [M-37]⁺ peak, depending on the chlorine isotope.

The relative abundances of these and other fragment ions can be used to piece together the structure of the original molecule and confirm the nature and position of the substituents.

X-ray Crystallography for Solid-State Structure Determination

The definitive determination of the three-dimensional structure of a crystalline solid is achieved through single-crystal X-ray diffraction. This technique involves irradiating a single crystal of the material with a focused beam of X-rays and analyzing the resulting diffraction pattern. The positions and intensities of the diffracted beams are directly related to the arrangement of electrons, and therefore atoms, within the crystal lattice.

Crystal Growth and Quality Assessment

The first and often most challenging step in a crystallographic analysis is the growth of high-quality single crystals. For a compound like this compound, which is typically a solid at room temperature, this would involve dissolving the purified material in a suitable solvent or a mixture of solvents. Common methods for crystal growth include:

Slow Evaporation: A saturated solution of the compound is allowed to stand undisturbed, and the solvent is left to evaporate slowly over a period of days or weeks. As the solvent evaporates, the concentration of the solute increases, eventually leading to the formation of crystals.

Solvent Diffusion: A solution of the compound is placed in a container, and a second solvent in which the compound is less soluble (the anti-solvent) is carefully layered on top. Over time, the anti-solvent diffuses into the solution, reducing the solubility of the compound and inducing crystallization at the interface.

Vapor Diffusion: A small amount of the compound's solution is placed in a sealed container along with a larger reservoir of an anti-solvent. The vapor of the more volatile solvent of the solution diffuses into the anti-solvent, while the vapor of the anti-solvent diffuses into the solution, gradually leading to supersaturation and crystal growth.

Once crystals are obtained, their quality must be assessed. This is typically done using an optical microscope to check for well-defined faces, a lack of cracks or defects, and appropriate size. A suitable crystal is then mounted on a goniometer head for the X-ray diffraction experiment.

Unit Cell Parameters and Space Group Determination

With a quality crystal mounted on the diffractometer, the initial step of the X-ray experiment is to determine the unit cell parameters. The unit cell is the basic repeating parallelepiped that forms the entire crystal lattice. Its dimensions are defined by the lengths of its three edges (a, b, c) and the angles between them (α, β, γ).

The symmetry of the diffraction pattern is then analyzed to determine the space group of the crystal. The space group is a mathematical description of the symmetry elements (e.g., rotation axes, mirror planes, inversion centers) present in the crystal structure. This information is crucial for solving the crystal structure.

A hypothetical data table for the unit cell parameters and space group of this compound might look like this:

| Parameter | Hypothetical Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 8.5 |

| b (Å) | 12.3 |

| c (Å) | 9.1 |

| α (°) | 90 |

| β (°) | 105.2 |

| γ (°) | 90 |

| Volume (ų) | 915.7 |

| Z (molecules/cell) | 4 |

Note: This table is purely illustrative as no experimental data has been found.

Molecular Conformation and Intermolecular Interactions

After collecting a full set of diffraction data, the crystal structure is solved and refined. This process yields the precise coordinates of each atom in the asymmetric unit, which is the smallest unique part of the unit cell. From these coordinates, a detailed picture of the molecule's conformation emerges, including:

Bond Lengths: The distances between bonded atoms.

Bond Angles: The angles formed by three connected atoms.

Torsional Angles: The dihedral angles that describe the rotation around a chemical bond.

The arrangement of the molecules within the crystal lattice reveals the network of intermolecular interactions. For this compound, several types of interactions would be anticipated:

Hydrogen Bonding: The amine group (-NH₂) can act as a hydrogen bond donor, forming interactions with electronegative atoms on neighboring molecules, such as the nitrogen or oxygen atoms, or even the halogen atoms.

Halogen Bonding: The bromine and chlorine atoms can act as electrophilic regions (σ-holes) and interact with nucleophilic sites on adjacent molecules. These interactions can be significant in directing the crystal packing.

π-π Stacking: The aromatic rings of adjacent molecules can stack on top of each other, engaging in stabilizing π-π interactions.

A hypothetical table summarizing potential intermolecular interactions could be:

| Interaction Type | Donor | Acceptor | Distance (Å) | Angle (°) |

| Hydrogen Bond | N-H | O (methoxy) | ~2.9 | ~170 |

| Halogen Bond | C-Br | N (amine) | ~3.1 | ~165 |

| π-π Stacking | Ring Centroid | Ring Centroid | ~3.5 | - |

Note: This table is purely illustrative and represents the types of data that would be obtained from a successful crystallographic study.

Computational and Theoretical Studies on 3 Bromo 5 Chloro 2 Methoxyaniline

Quantum Chemical Calculations

Quantum chemical calculations are instrumental in predicting the geometric and electronic properties of molecules, offering insights that complement and sometimes precede experimental investigation. For a molecule like 3-bromo-5-chloro-2-methoxyaniline, these methods can elucidate the influence of its substituent groups on the aromatic system.

Density Functional Theory (DFT) is a widely used computational method for predicting the ground state geometry of molecules. It is favored for its balance of accuracy and computational cost. The core principle of DFT is that the energy of a molecule can be determined from its electron density.

For this compound, a DFT calculation would begin with an initial guess of the molecular geometry. The calculation then iteratively solves the Kohn-Sham equations to find the electron density that minimizes the total energy of the system. This process adjusts the positions of the atoms until a stable structure, corresponding to a minimum on the potential energy surface, is found. The resulting optimized geometry provides key information such as bond lengths, bond angles, and dihedral angles.

Illustrative Optimized Geometrical Parameters for this compound (Calculated using DFT/B3LYP)

| Parameter | Bond Length (Å) | Parameter | Bond Angle (°) |

| C-Br | 1.91 | C-C-Br | 119.5 |

| C-Cl | 1.75 | C-C-Cl | 120.2 |

| C-O | 1.37 | C-C-O | 118.9 |

| C-N | 1.40 | C-C-N | 121.0 |

| O-CH3 | 1.43 | C-O-C | 117.8 |

Note: The values in this table are representative and intended for illustrative purposes, as specific computational data for this molecule is not publicly available.

The Hartree-Fock (HF) method is another fundamental approach in quantum chemistry. arxiv.org It approximates the many-electron wavefunction as a single Slater determinant, which means it does not fully account for electron correlation. While HF calculations can provide a good initial description of the electronic structure, they often require refinement.

Post-HF methods, such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory, are built upon the HF results to include electron correlation effects. These methods are more computationally intensive but yield more accurate results for properties like energy and electron affinities. For a molecule with multiple lone pairs on the heteroatoms (N, O, Br, Cl), electron correlation is significant, and post-HF methods would provide a more precise description of its electronic behavior.

The accuracy of any quantum chemical calculation is highly dependent on the chosen basis set. A basis set is a set of mathematical functions used to build the molecular orbitals.

For a molecule containing heavy atoms like bromine and chlorine, it is crucial to use a basis set that can adequately describe their large number of electrons and the relativistic effects that can become important. Pople-style basis sets, such as 6-31G(d,p) or the more extensive 6-311++G(d,p), are commonly used for organic molecules. researchgate.net The inclusion of polarization functions (d,p) allows for more flexibility in describing the shape of the electron cloud, which is essential for molecules with polar bonds. For even higher accuracy, especially for the halogen atoms, basis sets that include diffuse functions (indicated by the "+" or "++") are preferable, as they better describe the behavior of electrons that are far from the nucleus.

Molecular Electronic Properties

Understanding the electronic properties of this compound is key to predicting its reactivity and intermolecular interactions.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier molecular orbitals. The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO is related to its ability to accept electrons. The energy gap between the HOMO and LUMO is a critical parameter that indicates the chemical reactivity and stability of a molecule. nih.gov A smaller HOMO-LUMO gap suggests that the molecule is more reactive. nih.gov

For this compound, the HOMO is expected to be localized primarily on the aniline (B41778) ring and the nitrogen and oxygen atoms, reflecting their electron-donating nature. The LUMO, on the other hand, would likely be distributed over the aromatic ring and the halogen atoms, which can act as electron acceptors. Computational studies on similar substituted anilines have shown that the nature and position of substituents significantly influence the energies of the frontier orbitals. researchgate.net

Illustrative Frontier Orbital Energies for this compound

| Orbital | Energy (eV) |

| HOMO | -5.8 |

| LUMO | -1.2 |

| HOMO-LUMO Gap | 4.6 |

Note: These values are hypothetical and serve to illustrate the concept of frontier orbital analysis.

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution of a molecule and predicting its sites for electrophilic and nucleophilic attack. nih.gov The MEP is plotted onto the electron density surface, with different colors representing different values of the electrostatic potential.

For this compound, the MEP map would likely show regions of negative potential (typically colored red or yellow) around the electronegative nitrogen, oxygen, and chlorine atoms, indicating their suitability for electrophilic attack. Conversely, regions of positive potential (typically colored blue) would be expected around the hydrogen atoms of the amino group and potentially a "sigma-hole" on the bromine atom, making these areas susceptible to nucleophilic attack. rsc.org The methoxy (B1213986) group and the halogen atoms would create a complex potential surface, influencing how the molecule interacts with other chemical species.

Calculation of Dipole Moments and Polarizabilities

The dipole moment of a molecule is a measure of the net molecular polarity, which arises from the non-uniform distribution of electron density. It is a critical parameter for understanding intermolecular interactions. Polarizability, on the other hand, describes the ease with which the electron cloud of a molecule can be distorted by an external electric field. Both dipole moment and polarizability can be accurately calculated using quantum chemical methods, such as Density Functional Theory (DFT).

For a molecule like this compound, the dipole moment and polarizability would be calculated by first optimizing the molecular geometry to its ground state. Using a suitable basis set, the electronic distribution is calculated, from which the dipole moment components (µx, µy, µz) and the total dipole moment (µtotal) are determined. Similarly, the polarizability tensors are computed to understand the molecule's response to an electric field from different directions.

Nuclear Magnetic Resonance (NMR) Chemical Shift Predictions

NMR spectroscopy is a powerful tool for elucidating molecular structures. Theoretical calculations of NMR chemical shifts can aid in the assignment of experimental spectra and provide a deeper understanding of the electronic environment of the nuclei. The Gauge-Including Atomic Orbital (GIAO) method is a commonly employed quantum mechanical approach for predicting NMR chemical shifts.

For this compound, the 1H and 13C NMR chemical shifts would be calculated by first optimizing the molecular structure using a method like DFT with a suitable basis set. Subsequently, the GIAO method would be applied to the optimized geometry to compute the isotropic shielding tensors for each nucleus. The chemical shifts are then determined by referencing these values to a standard, typically tetramethylsilane (B1202638) (TMS).

Studies on similar compounds, such as 3-methoxyaniline, have demonstrated that theoretical NMR chemical shifts calculated using DFT methods show good agreement with experimental data. researchgate.net The predicted chemical shifts for the aromatic protons and carbons in this compound would be influenced by the electronic effects of the bromo, chloro, methoxy, and amino substituents on the benzene (B151609) ring.

Vibrational Spectra Simulation

Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Fourier-transform Raman (FT-Raman) spectroscopy, provides information about the vibrational modes of a molecule, which are characteristic of its structure and bonding.

Theoretical FT-IR and FT-Raman Spectra Generation

Theoretical vibrational spectra can be generated by performing a frequency calculation on the optimized molecular geometry. These calculations, typically done using DFT methods, provide the harmonic vibrational frequencies and their corresponding intensities for both IR and Raman spectra. The calculated frequencies correspond to the different vibrational modes of the molecule, such as stretching, bending, and torsional motions of the chemical bonds. For this compound, with its various functional groups, the simulated spectra would exhibit characteristic bands for the N-H, C-H, C-O, C-Br, and C-Cl stretching vibrations, as well as the bending vibrations of the aromatic ring and the substituent groups. Studies on related molecules like 3-methoxyaniline have shown that theoretically predicted FT-IR and FT-Raman spectra can be constructed and compared with experimental data. researchgate.net

Normal Coordinate Analysis and Total Energy Distribution (TED)

To gain a more detailed understanding of the nature of the vibrational modes, a Normal Coordinate Analysis (NCA) is performed. NCA is a mathematical method that describes the vibrational motions of a molecule in terms of a set of internal coordinates (bond lengths, bond angles, and dihedral angles). The Total Energy Distribution (TED) is then calculated to quantify the contribution of each internal coordinate to a particular normal mode of vibration. This allows for an unambiguous assignment of the observed spectral bands to specific molecular motions. For instance, a band in the FT-IR spectrum might be assigned as a "C-H stretching" mode based on the TED analysis showing a high percentage contribution from the C-H bond stretching coordinates. In a study of 5-chloro-ortho-methoxyaniline, the vibrational spectra were interpreted with the aid of a normal coordinate analysis based on scaled quantum mechanical force fields. researchgate.net

Scaling Factors for Agreement with Experimental Data

Theoretical frequency calculations are often performed under the harmonic approximation, which can lead to a systematic overestimation of the vibrational frequencies compared to experimental values, which are anharmonic. To improve the agreement between the calculated and experimental spectra, scaling factors are often applied to the computed harmonic frequencies. These scaling factors are typically derived by comparing theoretical and experimental data for a set of well-characterized molecules using the same level of theory and basis set. For substituted anilines, specific scaling factors would be applied to different types of vibrational modes (e.g., stretching vs. bending) to achieve a better correlation. For example, in the study of 3-methoxyaniline, it was noted that the difference between the observed and scaled wavenumber values was very small, indicating the effectiveness of this approach. researchgate.net

Reaction Mechanism Elucidation via Computational Modeling

Computational modeling is a powerful tool for investigating the mechanisms of chemical reactions. By mapping the potential energy surface of a reaction, it is possible to identify transition states, intermediates, and reaction products, and to calculate the activation energies associated with different reaction pathways.

For this compound, computational modeling could be used to explore various reactions, such as electrophilic aromatic substitution or reactions involving the amino group. For instance, the regioselectivity of further halogenation could be investigated by calculating the activation energies for substitution at different positions on the aromatic ring. The calculations would involve locating the transition state structures for each possible reaction pathway and determining the corresponding energy barriers. The pathway with the lowest activation energy would be predicted as the most favorable. While specific reaction mechanism studies on this compound are not prominent in the literature, the general approach of using computational modeling to elucidate reaction mechanisms is a standard practice in modern organic chemistry.

Transition State Search and Energy Barrier Calculation

The transition state represents the highest energy point along a reaction pathway, and its structure and energy are critical for determining the rate of a chemical reaction. For this compound, a transition state search would be essential to understand its reactivity in, for example, electrophilic aromatic substitution or N-alkylation reactions.

Computational chemists utilize various algorithms to locate transition state geometries. These methods typically involve starting with an initial guess of the transition state structure and then optimizing it on the potential energy surface. Once located, the transition state is characterized by the presence of a single imaginary vibrational frequency, which corresponds to the motion along the reaction coordinate.

The energy difference between the reactants and the transition state is the activation energy or energy barrier. A lower energy barrier indicates a faster reaction. For instance, in a study on the reaction of 4-methyl aniline with hydroxyl radicals, the energy barrier for hydrogen abstraction from the C3-H bond was calculated to be 13 kJ/mol. mdpi.com Similar calculations for this compound would provide quantitative insights into its kinetic stability and reactivity profile. The specific energy barriers for reactions involving this compound would be influenced by the electronic effects of the bromo, chloro, and methoxy substituents.

Reaction Coordinate Analysis

A reaction coordinate is a one-dimensional coordinate that represents the progress of a reaction. Analyzing the reaction coordinate provides a detailed picture of the structural and energetic changes that occur as reactants are converted into products. This analysis involves mapping the minimum energy path connecting reactants, transition states, and products on the potential energy surface.

For a reaction involving this compound, a reaction coordinate analysis would reveal the sequence of bond-making and bond-breaking events. For example, in a nucleophilic substitution reaction, the analysis would show the gradual approach of the nucleophile, the formation of the new bond, the distortion of the molecule through the transition state, and the departure of the leaving group. Computational studies on protonated aniline tautomerization have utilized reaction coordinate diagrams to illustrate the relative Gibbs free energies of stable and transition states. researchgate.net

Non-Linear Optical (NLO) Properties

Non-linear optical (NLO) materials are substances that exhibit a nonlinear response to an applied optical field, a property that is crucial for applications in photonics and optoelectronics, including optical switching and frequency conversion. youtube.commdpi.com Organic molecules, particularly those with extended π-conjugated systems and strong electron donor and acceptor groups, often exhibit significant NLO properties. mdpi.com The specific arrangement of bromo, chloro, methoxy, and amino groups on the benzene ring of this compound suggests it could possess interesting NLO characteristics.

First-Order Hyperpolarizability Calculations

The first-order hyperpolarizability (β) is a key tensor quantity that characterizes the second-order NLO response of a molecule. wikipedia.org A large β value is a prerequisite for a material to exhibit strong second-harmonic generation (SHG), a phenomenon where light of a certain frequency is converted to light with double that frequency. youtube.com

Computational methods, particularly DFT, are widely used to calculate the first-order hyperpolarizability of molecules. mdpi.com These calculations provide a theoretical estimation of the NLO activity of a compound before it is synthesized and experimentally tested. For instance, studies on halogenated aniline oligomers have shown that the introduction of halogen substituents can lead to high values of the first hyperpolarizability. ccsenet.orgccsenet.org

Table 1: Illustrative Data Table for Calculated NLO Properties of a Hypothetical Substituted Aniline

| Property | Value | Unit |

| Dipole Moment (μ) | 3.5 | Debye |

| Mean Polarizability (α) | 25.0 x 10-24 | esu |

| First-Order Hyperpolarizability (β_tot) | 15.0 x 10-30 | esu |

Note: This table is for illustrative purposes only and does not represent actual calculated data for this compound.

Relationship Between Molecular Structure and NLO Response

The NLO response of a molecule is intimately linked to its electronic structure, which is in turn determined by its chemical composition and geometry. Several key structural features can enhance the first-order hyperpolarizability:

Donor-Acceptor Groups: The presence of both electron-donating groups (like the amino and methoxy groups) and electron-withdrawing groups (like the bromo and chloro atoms) on a π-conjugated system can lead to a significant intramolecular charge transfer upon excitation, which is a major contributor to a large β value.

π-Conjugation: The aromatic ring of this compound provides the necessary π-conjugated bridge for charge transfer to occur between the donor and acceptor substituents.

Molecular Geometry: The planarity of the molecule can influence the extent of π-orbital overlap and thus the efficiency of charge transfer. Computational studies on halogenated aniline oligomers have indicated that planarity can affect the magnitude of the hyperpolarizability. ccsenet.orgresearchgate.net

Relevance in Medicinal Chemistry Research

Scaffold for Drug Discovery

A "scaffold" in drug discovery refers to a core molecular structure upon which various substituents can be attached to create a library of compounds for biological screening. The dihalogenated methoxy (B1213986) aniline (B41778) core of this compound serves as such a scaffold. The presence of multiple, distinct substitution points allows for the systematic variation of the molecule's structure to optimize its interaction with a biological target.

The pyridine (B92270) ring, which can be synthesized from aniline derivatives, is considered an attractive scaffold for developing new drugs. mdpi.com By using this compound as a starting material, medicinal chemists can incorporate its unique substitution pattern into more complex, biologically active molecules.

Incorporation into Biologically Active Molecules

The utility of halogenated anilines as intermediates in the synthesis of bioactive compounds is well-documented. For example, a series of 5-chloro-2-methoxy-N-(4-sulphamoylphenyl)benzamide derivatives were synthesized and evaluated for their anti-cancer activity. researchgate.net The synthesis of these compounds involved the use of 5-chloro-2-methoxyaniline (B1222851) as a starting material. researchgate.net

Given its structural similarity, this compound could be used in a similar fashion to create novel analogs of these and other biologically active molecules. The additional bromine atom provides another point of diversity, which could lead to compounds with improved potency, selectivity, or pharmacokinetic properties. The investigation of such derivatives is a promising avenue for future drug discovery research.

Synthetic Utility of 3 Bromo 5 Chloro 2 Methoxyaniline in Complex Molecular Architectures

Precursor for Nitrogen-Containing Heterocyclic Scaffolds

The presence of an amino group, along with halogen and methoxy (B1213986) functionalities, renders 3-Bromo-5-chloro-2-methoxyaniline a key building block for the synthesis of a variety of nitrogen-containing heterocycles. These heterocyclic systems are of significant interest due to their prevalence in natural products and their wide-ranging applications in medicinal chemistry and materials science.

Quinolines are a prominent class of nitrogen-containing heterocycles with a broad spectrum of biological activities. Several classical methods for quinoline (B57606) synthesis, such as the Skraup, Doebner-von Miller, and Friedländer syntheses, rely on the use of anilines as key starting materials. pharmaguideline.com The substituted nature of this compound allows for the preparation of highly functionalized quinoline derivatives.

In a typical Friedländer-type synthesis, this compound can be condensed with a β-dicarbonyl compound in the presence of an acid or base catalyst to yield a substituted quinoline. The reaction proceeds through the formation of a Schiff base intermediate, followed by an intramolecular cyclization and dehydration. The bromo and chloro substituents on the resulting quinoline ring provide valuable handles for further functionalization through cross-coupling reactions, enabling the introduction of a wide range of substituents at specific positions.

| Entry | Reactant 2 | Catalyst | Solvent | Temp (°C) | Product | Yield (%) |

| 1 | Ethyl acetoacetate | H₂SO₄ | Ethanol (B145695) | 80 | 7-Bromo-5-chloro-8-methoxy-2-methylquinolin-4-ol | 85 |

| 2 | Acetylacetone | PPA | Toluene | 110 | 7-Bromo-5-chloro-8-methoxy-2,4-dimethylquinoline | 78 |

| 3 | Diethyl malonate | NaOEt | Ethanol | 78 | 7-Bromo-5-chloro-8-methoxy-4-hydroxyquinolin-2(1H)-one | 92 |

Table 1: Hypothetical examples of quinoline synthesis using this compound.

The indole (B1671886) nucleus is a ubiquitous structural motif in a vast number of natural products and pharmaceutically active compounds. The Fischer indole synthesis is a classic and versatile method for the construction of the indole ring, which involves the reaction of a phenylhydrazine (B124118) with an aldehyde or ketone under acidic conditions. While this compound is not a hydrazine (B178648), it can be readily converted to the corresponding phenylhydrazine derivative, which can then be utilized in the Fischer indole synthesis.

Alternatively, modern palladium-catalyzed methods for indole synthesis from o-haloanilines offer a more direct route. nsf.govnih.gov In these approaches, this compound can undergo a cross-coupling reaction with a suitable coupling partner, such as a terminal alkyne or a ketone, followed by an intramolecular cyclization to afford the desired indole. nsf.govnih.gov The presence of the bromo and chloro substituents influences the regioselectivity of these reactions and provides opportunities for further diversification of the indole scaffold.

| Entry | Coupling Partner | Catalyst | Ligand | Base | Product |

| 1 | Phenylacetylene | Pd(OAc)₂ | PPh₃ | Cs₂CO₃ | 5-Bromo-7-chloro-6-methoxy-2-phenyl-1H-indole |

| 2 | 2-Butanone | Pd(dba)₂ | Xantphos | NaOtBu | 5-Bromo-7-chloro-6-methoxy-2,3-dimethyl-1H-indole |

| 3 | Cyclohexanone | PdCl₂(PPh₃)₂ | dppf | K₃PO₄ | 10-Bromo-8-chloro-9-methoxy-1,2,3,4-tetrahydrocarbazole |

Table 2: Plausible palladium-catalyzed indole syntheses starting from this compound.

Pyrazolopyrimidines are a class of fused heterocyclic compounds that have attracted significant attention in medicinal chemistry due to their diverse biological activities, including their potential as kinase inhibitors. nih.govekb.eg The synthesis of pyrazolopyrimidines often involves the condensation of a substituted aminopyrazole with a 1,3-dicarbonyl compound or its equivalent. mdpi.com

This compound can serve as a precursor to a key aminopyrazole intermediate. For instance, diazotization of the aniline (B41778) followed by reduction can yield the corresponding hydrazine. This hydrazine can then be reacted with a suitable three-carbon synthon to construct the pyrazole (B372694) ring, which can subsequently be cyclized with a β-dicarbonyl compound to form the pyrazolopyrimidine core. The resulting 3-bromo-5-chloropyrazolo[1,5-a]pyrimidine (B565984) derivatives are valuable scaffolds for further chemical exploration. nih.govsigmaaldrich.com

| Step | Reactants | Reagents | Product |

| 1 | This compound | NaNO₂, HCl; then SnCl₂, HCl | 3-Bromo-5-chloro-2-methoxyphenylhydrazine |

| 2 | 3-Bromo-5-chloro-2-methoxyphenylhydrazine, Malononitrile | NaOEt, EtOH | 5-Amino-3-(3-bromo-5-chloro-2-methoxyphenyl)-1H-pyrazole |

| 3 | 5-Amino-3-(3-bromo-5-chloro-2-methoxyphenyl)-1H-pyrazole, Acetylacetone | AcOH | 7-(3-Bromo-5-chloro-2-methoxyphenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidine |

Table 3: Hypothetical reaction sequence for the synthesis of a pyrazolopyrimidine derivative.

Spirooxindoles are a fascinating class of spirocyclic compounds that are characterized by an oxindole (B195798) core spiro-fused to another ring system. nih.govnih.gov These complex architectures are found in numerous natural products and have shown a wide range of biological activities. The synthesis of spirooxindoles often involves a [3+2] cycloaddition reaction between an azomethine ylide, generated in situ from an isatin (B1672199) and an amino acid, and a suitable dipolarophile.

While this compound is not directly used in the cycloaddition, it can be a precursor to substituted isatins. Oxidation of the corresponding indole, which can be synthesized from the aniline as described in section 6.1.2, can yield the desired 5-bromo-7-chloro-6-methoxyisatin. This highly functionalized isatin can then be employed in the three-component synthesis of spirooxindoles, leading to the generation of structurally diverse and complex molecules. acs.org

Role in Multi-Component Reaction (MCR) Strategies

Multi-component reactions (MCRs) are powerful synthetic tools that allow for the construction of complex molecules from three or more starting materials in a single synthetic operation. MCRs are highly valued for their efficiency, atom economy, and ability to generate molecular diversity.

The unique substitution pattern of this compound makes it an attractive substrate for the development of novel MCRs. For instance, it can participate in MCRs that lead to the formation of highly substituted quinolines or other heterocyclic systems. rsc.org An example is the iron(III)-catalyzed three-component reaction of an aniline, an aldehyde, and a nitroalkane to afford substituted quinolines. rsc.org

By employing this compound in such a reaction, a diverse library of 7-bromo-5-chloro-8-methoxyquinolines can be accessed. The bromo and chloro substituents can then be further manipulated using various cross-coupling methodologies to introduce additional points of diversity, highlighting the power of combining MCRs with subsequent functionalization strategies.

Exploration of Catalyst-Free or Green MCR Conditions

Multicomponent reactions (MCRs), which involve the combination of three or more reactants in a single synthetic operation, are powerful tools for building molecular complexity with high efficiency and atom economy. frontiersin.org The development of MCRs under catalyst-free or green conditions, such as using water as a solvent or solvent-free reactions, aligns with the principles of sustainable chemistry by minimizing waste and energy consumption. xjenza.orgrsc.orgresearchgate.net

While direct studies employing this compound in catalyst-free or green MCRs are not extensively documented in the reviewed literature, the reactivity of the aniline functional group makes it a prime candidate for such transformations. Aniline and its derivatives are common components in a variety of MCRs. For instance, the catalyst-free synthesis of 2-anilino nicotinic acid derivatives has been successfully achieved by heating aromatic amines with 2-chloronicotinic acid under solvent-free conditions. nih.gov This suggests that this compound could, in principle, participate in similar nucleophilic aromatic substitution-based MCRs.

The electronic nature of the substituents on the aniline ring can influence reactivity. In some catalyst-free reactions, electron-donating groups on the aniline can enhance the rate of reaction, while strong electron-withdrawing groups may diminish it. nih.gov The methoxy group at the ortho position and the halogen atoms at the meta and para positions to the amino group in this compound would present a complex electronic and steric environment, the specific influence of which would need to be determined experimentally. The development of green MCR protocols often involves optimizing reaction conditions, such as temperature and reactant ratios, to achieve good to excellent yields without the need for a catalyst. nih.govsemanticscholar.org

Building Block in the Synthesis of Functionalized Organic Molecules

The unique substitution pattern of this compound makes it a valuable starting material for the synthesis of more complex, highly functionalized molecules. The presence of bromine, chlorine, and methoxy groups, in addition to the reactive aniline moiety, offers multiple handles for sequential chemical modifications.

The synthesis of polysubstituted arenes is of fundamental importance in medicinal chemistry and materials science. mdpi.com The halogen substituents on this compound are particularly useful as they can be readily transformed through various cross-coupling reactions, such as Suzuki, Heck, and Buchwald-Hartwig aminations. These reactions would allow for the introduction of a wide array of new carbon-carbon and carbon-heteroatom bonds at the positions of the bromine and chlorine atoms.

Furthermore, the amino group can direct the introduction of new substituents to specific positions on the aromatic ring through electrophilic aromatic substitution, although the existing substituents will also influence the regioselectivity of such reactions. The amino group itself can be modified, for example, through diazotization followed by substitution, to introduce a different set of functionalities. This versatility makes compounds like this compound valuable precursors for generating libraries of polysubstituted aromatic compounds.

While this compound is not chiral itself, its derivatization can be a key step in the synthesis of complex chiral molecules. The amino group can be acylated or reacted with chiral auxiliaries to introduce a stereocenter. Subsequent transformations on the aromatic ring or the newly introduced side chain can then be carried out in a stereocontrolled manner.

Moreover, the aniline can be a component in asymmetric multicomponent reactions. For example, certain MCRs can generate chiral products when a chiral catalyst or a chiral reactant is used. frontiersin.org The development of an asymmetric variant of an MCR involving this compound could provide access to enantioenriched, highly substituted aromatic compounds.

Application in Material Science Research

The structural and electronic properties of this compound suggest its potential as a precursor in the development of new organic materials.

Functionalized anilines are important monomers in the synthesis of advanced polymers such as polyanilines and polyimides. The presence of halogen atoms on the this compound ring could allow for post-polymerization modification, enabling the fine-tuning of the polymer's properties. For instance, the bromine and chlorine atoms could serve as sites for grafting side chains onto the polymer backbone.

Research has shown the synthesis and copolymerization of various ring-disubstituted phenylcyanoacrylates with styrene. researchgate.net While this study did not use this compound directly, it demonstrates a pathway where a related aldehyde, 5-bromo-2-methoxybenzaldehyde, is converted to a monomer and then polymerized. researchgate.net A similar synthetic route could potentially be envisioned starting from a derivative of this compound.